molecular formula C19H21FN4O3S B606730 (Z)-5-Fluoro-2-((4-oxo-2-(tetrahydropyridazin-1(2H)-yl)thiazol-5(4H)-ylidene)methyl)phenyl pyrrolidine-1-carboxylate CAS No. 1181083-81-7

(Z)-5-Fluoro-2-((4-oxo-2-(tetrahydropyridazin-1(2H)-yl)thiazol-5(4H)-ylidene)methyl)phenyl pyrrolidine-1-carboxylate

Cat. No. B606730
M. Wt: 404.4604
InChI Key: DIXMMXNNKLCLOM-WJDWOHSUSA-N
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Description

CLP 290 is a carbamate prodrug form of the K+/Cl- cotransporter 2 (KCC2) activator CLP 257.1 It increases the mechanical paw withdrawal threshold in a rat model of peripheral nerve injury and reverses morphine-induced hyperalgesia in rats when administered at a dose of 100 mg/kg. CLP 290 (35 mg/kg) also restores stepping ability, as well as increases body weight support and stride length, in a mouse model of paralysis induced by staggered spinal lesions.
Novel KCC2 modulator and prodrug of CLP-257, highly selective for KCC2 over related Cl- transporters
CLP-290 is a novel KCC2 modulator and prodrug of CLP-257, highly selective for KCC2 over related Cl- transporters.

Scientific Research Applications

Tautomerism and Structural Properties

  • Tautomerism and Stability : A compound exhibiting structural similarity, 5-Methyl-2-phenyl-3,3a,4,5,6,7-hexahydro-2H-pyrazolo[4,3-c]pyridin-3-one, demonstrates tautomerism. It exists as a zwitterion in crystal form but shows instability in solution, leading to various transformation products. These products have been structurally characterized using NMR spectroscopy and X-ray analysis, highlighting the complex behavior of related compounds in different states (Gubaidullin, Nabiullin, Kharlamov, & Buzykin, 2014).

Biological Activity and Applications

  • Antimicrobial Activity : Some derivatives containing the thiazole moiety, similar to the compound , have been synthesized and evaluated for their antimicrobial activity. This suggests potential applications of related compounds in developing new antimicrobial agents (Abdelhamid, Abdelall, Abdel-Riheem, & Ahmed, 2010).
  • Antimycobacterial Properties : Derivatives of thiazole-piperidine, structurally related to the compound, have shown promising results in inhibiting Mycobacterium tuberculosis. This indicates the potential of similar compounds in the treatment of tuberculosis (Jeankumar et al., 2013).
  • Anticancer Activity : Research on pyridazinone derivatives with structural resemblance has indicated potential antioxidant activity, suggesting possible applications in cancer treatment. Molecular docking studies have further supported their effectiveness (Mehvish & Kumar, 2022).

properties

IUPAC Name

[2-[(Z)-[2-(diazinan-1-yl)-4-oxo-1,3-thiazol-5-ylidene]methyl]-5-fluorophenyl] pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN4O3S/c20-14-6-5-13(15(12-14)27-19(26)23-8-3-4-9-23)11-16-17(25)22-18(28-16)24-10-2-1-7-21-24/h5-6,11-12,21H,1-4,7-10H2/b16-11-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIXMMXNNKLCLOM-WJDWOHSUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(NC1)C2=NC(=O)C(=CC3=C(C=C(C=C3)F)OC(=O)N4CCCC4)S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(NC1)C2=NC(=O)/C(=C/C3=C(C=C(C=C3)F)OC(=O)N4CCCC4)/S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-5-Fluoro-2-((4-oxo-2-(tetrahydropyridazin-1(2H)-yl)thiazol-5(4H)-ylidene)methyl)phenyl pyrrolidine-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Z)-5-Fluoro-2-((4-oxo-2-(tetrahydropyridazin-1(2H)-yl)thiazol-5(4H)-ylidene)methyl)phenyl pyrrolidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
(Z)-5-Fluoro-2-((4-oxo-2-(tetrahydropyridazin-1(2H)-yl)thiazol-5(4H)-ylidene)methyl)phenyl pyrrolidine-1-carboxylate
Reactant of Route 3
(Z)-5-Fluoro-2-((4-oxo-2-(tetrahydropyridazin-1(2H)-yl)thiazol-5(4H)-ylidene)methyl)phenyl pyrrolidine-1-carboxylate
Reactant of Route 4
Reactant of Route 4
(Z)-5-Fluoro-2-((4-oxo-2-(tetrahydropyridazin-1(2H)-yl)thiazol-5(4H)-ylidene)methyl)phenyl pyrrolidine-1-carboxylate
Reactant of Route 5
(Z)-5-Fluoro-2-((4-oxo-2-(tetrahydropyridazin-1(2H)-yl)thiazol-5(4H)-ylidene)methyl)phenyl pyrrolidine-1-carboxylate
Reactant of Route 6
(Z)-5-Fluoro-2-((4-oxo-2-(tetrahydropyridazin-1(2H)-yl)thiazol-5(4H)-ylidene)methyl)phenyl pyrrolidine-1-carboxylate

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